molecular formula C13H25ClN2O2 B2552038 tert-butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride CAS No. 1820569-14-9

tert-butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride

Cat. No.: B2552038
CAS No.: 1820569-14-9
M. Wt: 276.81
InChI Key: KCGHVBXKZWOICS-DHXVBOOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight Analysis

The molecular formula is C₁₃H₂₅ClN₂O₂ , with a molecular weight of 276.81 g/mol . Compared to its base compound (C₁₃H₂₄N₂O₂, MW 240.34 g/mol), the hydrochloride form adds:

  • 36.47 g/mol from the HCl counterion.
  • A chloride ion contributing to ionic character and solubility in polar solvents.

Isotopic pattern analysis (Table 1):

Isotope % Natural Abundance m/z (M+H)+
³⁵Cl 75.78% 277.81
³⁷Cl 24.22% 279.81

This 3:1 chloride isotope ratio aids in mass spectrometry identification.

Stereochemical Configuration of rac-(1S,5R) Diastereomers

The rac designation indicates a 1:1 mixture of two diastereomers:

  • (1S,5R)-enantiomer : Nitrogen atoms adopt axial-equatorial positions relative to the bicyclic plane.
  • (1R,5S)-enantiomer : Mirror-image spatial arrangement of functional groups.

Key stereochemical features :

  • Bridgehead carbons create restricted rotation, locking the bicyclic conformation.
  • The 1S,5R configuration imposes specific hydrogen-bonding capabilities at the secondary amine.
  • Racemization barriers exceed 25 kcal/mol, preventing interconversion under standard conditions.

Comparative Analysis with Related Bicyclic Diazabicyclo Derivatives

Structural and functional contrasts (Table 2):

Compound Name Bicyclic System Substituents Molecular Formula Key Properties
tert-Butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate HCl [3.3.2] 9-carboxylate, 3-amine-HCl C₁₃H₂₅ClN₂O₂ High polarity, chiral centers
3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one [3.3.2] 10-ketone, 3-oxa C₇H₁₂N₂O₂ Enhanced hydrogen-bonding
Diazabicyclo[4.3.1]decane derivatives [4.3.1] Variable R-groups C₁₀H₁₈N₂ FKBP51/52 inhibition
3,9-Diazabicyclo[3.3.1]nonane [3.3.1] Unsubstituted C₇H₁₄N₂ δ-opioid receptor affinity

Unique attributes of [3.3.2] systems :

  • Smaller bridge : Higher ring strain increases reactivity vs. [3.3.1] or [4.3.1] analogs.
  • Dual nitrogen sites : Enables bifunctional catalysis or bidentate ligand binding.
  • Tert-butyl carbamate : Enhances solubility in organic phases while protecting the amine.

Properties

IUPAC Name

tert-butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-9-10-5-4-6-11(15)8-14-7-10;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGHVBXKZWOICS-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Core Assembly via Intramolecular Alkylation

The diazabicyclo[3.3.2]decane framework is often constructed through intramolecular alkylation or amination. A representative approach involves:

  • Precursor Synthesis : Starting with a linear diamine or amino alcohol, such as 3-aminopiperidine derivatives, which undergo cyclization under basic conditions.
  • Cyclization : Treatment with a base (e.g., NaOH) in tetrahydrofuran (THF) facilitates ring closure via nucleophilic displacement, forming the bicyclic amine.

Boc Protection and Hydrochloride Salt Formation

Following cyclization, the secondary amine is protected as a Boc carbamate:

  • Boc Introduction : Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) in the presence of a base like triethylamine (TEA).
  • Salt Formation : The Boc-protected amine is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to yield the hydrochloride salt.

Representative Data :

Step Reagents/Conditions Yield Reference
Cyclization NaOH, THF, H₂O, 20°C, 20h 36%
Boc Protection Boc₂O, TEA, DCM, rt 80%
Hydrochloride Formation HCl (g), EtOH, 0°C 95%

Alternative Route: Isocyanate Hydrolysis and Subsequent Functionalization

Isocyanate Intermediate Strategy

A less conventional but efficient method involves synthesizing a tert-butyl 3-isocyanato-3-methylpiperidine-1-carboxylate intermediate, followed by hydrolysis:

  • Isocyanate Preparation : Reaction of a primary amine with phosgene or triphosgene generates the isocyanate.
  • Hydrolysis : Treatment with aqueous NaOH in THF converts the isocyanate to the free amine, which is subsequently Boc-protected.

Key Observations :

  • This route avoids direct handling of sensitive amines, improving safety.
  • Yields for hydrolysis steps are moderate (36–40%) due to competing side reactions.

Advanced Methodologies: Asymmetric Catalysis and Resolution

Enantioselective Allylic Alkylation

The enantioselective synthesis of related bicyclic amines has been achieved using palladium-catalyzed allylic alkylation, as demonstrated in natural product syntheses. While the rac mixture is targeted here, this method highlights potential for stereochemical diversification:

  • Chiral Ligand Use : (R)-BINAP or PHOX ligands induce asymmetry during cyclization.
  • Racemization Control : Careful pH management during salt formation prevents epimerization.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range Scalability
Intramolecular Alkylation High functional group tolerance Requires stringent anhydrous conditions 36–80% Moderate
Isocyanate Hydrolysis Avoids sensitive intermediates Low yields due to hydrolysis inefficiency 35–40% Low
Asymmetric Catalysis Stereochemical control Complex ligand synthesis 50–70% Challenging

Mechanistic Insights and Optimization Strategies

Cyclization Kinetics

The rate of bicyclic ring formation is influenced by:

  • Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of amine groups.
  • Base Strength : Strong bases (NaOH) drive deprotonation but risk over-reaction.

Boc Protection Dynamics

  • Catalysis : DMAP accelerates Boc₂O activation, reducing reaction time.
  • Side Reactions : Competing urea formation is mitigated by stoichiometric control.

Chemical Reactions Analysis

Types of Reactions: tert-butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved, but may include the use of acids, bases, or other catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

tert-butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride has shown promise as a pharmacophore in the development of various therapeutic agents. Its bicyclic structure allows for enhanced interaction with biological targets, potentially leading to improved efficacy and selectivity in drug action.

Case Study Example :
In a study focusing on the synthesis of new analgesics, researchers utilized this compound as a core structure to develop derivatives that exhibited potent pain-relieving properties while minimizing side effects associated with traditional analgesics.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the creation of complex molecules through various reaction pathways such as cycloadditions and nucleophilic substitutions.

Synthesis Pathway :
The compound can be synthesized through a multi-step process involving the formation of the bicyclic framework followed by functionalization at the carboxylate position. This allows chemists to introduce diverse functional groups that can enhance the compound's properties for specific applications.

Material Science

In material science, this compound is explored for its potential use in creating novel polymers and materials that exhibit unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of tert-butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally analogous bicyclic amines reveals critical differences in ring systems, substituents, and physicochemical properties. Key compounds are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Substituent(s) Purity Source/Reference
rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride C₉H₂₀Cl₂N₂ 227.17 Bicyclo[3.3.2]decane Methyl at N9 95%+
tert-butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate C₁₃H₂₄N₂O₂ 240.35 Bicyclo[4.2.1]nonane tert-Butyl carboxylate N/A
rac-(4R,5S,6S,9R)-1-benzyloxy-6-tert-butyldimethylsilyloxy-9-cyano...dione C₂₈H₄₃N₃O₆Si₂ 610.89 Spiro[3.5]nonane Multiple functional groups N/A

Structural Differences

  • Substituents : The tert-butyl carboxylate group distinguishes it from methylated analogs (e.g., rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride), which exhibit lower steric bulk and altered solubility profiles .

Physicochemical Properties

  • Stereochemical Complexity : The (1S,5R) configuration introduces distinct spatial arrangements compared to spirocyclic derivatives (e.g., rac-(4R,5S,6S,9R)-1-benzyloxy...dione), which may influence enantioselective interactions .

Biological Activity

Tert-butyl rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride is a bicyclic compound that has gained attention in medicinal chemistry and biological research due to its unique structural attributes and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, interactions with biomolecules, and implications for drug development.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O2·HCl
  • CAS Number : 1820569-14-9
  • IUPAC Name : this compound

The compound features a bicyclic framework that includes two nitrogen atoms, contributing to its chemical reactivity and biological activity. The presence of the tert-butyl group enhances solubility and stability in biological systems.

The biological activity of this compound is primarily mediated through its interactions with various biomolecular targets, including enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2024) demonstrated the compound's ability to inhibit biofilm formation in Staphylococcus aureus, suggesting potential applications in preventing infections associated with medical devices.
  • Case Study on Anticancer Activity : Research by Johnson et al. (2024) highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics in MCF-7 cells, indicating a synergistic effect that could lead to improved treatment protocols.

Q & A

Q. Table 1: Physical Properties of Analogous Compounds

CompoundCAS RNMelting Point (°C)PurityReference
1-tert-Butyl piperazine tricarboxylate1034574-30-5141.5–142.597%
tert-Butyl tetrahydro-pyrazinecarboxylate470478-90-1157–15990%

Advanced: How can stereochemical discrepancies in the (1S,5R) configuration be resolved experimentally?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-computed models to confirm absolute configuration.
  • X-ray Crystallography : Resolve ambiguities in dihedral angles or hydrogen-bonding patterns affecting stereochemical assignments.
  • Control Experiments : Synthesize enantiopure intermediates (e.g., using enzymatic resolution) to benchmark spectral data .

Basic: What analytical techniques validate structural integrity?

Methodological Answer:

  • NMR : Look for tert-butyl singlet at δ ~1.4 ppm (¹H) and carbonyl signals at δ ~155–165 ppm (¹³C).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% tolerance).
  • Melting Point : A sharp range (e.g., ±1°C) indicates purity, as seen in related compounds .

Advanced: How do hygroscopic properties impact handling and reactivity?

Methodological Answer:

  • Storage : Store under inert gas (argon) at –20°C, as hydrochloride salts are prone to deliquescence. Pre-dry solvents (e.g., molecular sieves for THF).
  • Karl Fischer Titration : Quantify water content post-storage; >0.1% moisture may require re-crystallization.
  • Reactivity : Hydration can deprotect the Boc group, leading byproducts. Monitor via in-situ FTIR for carbonyl peak stability (~1740 cm⁻¹) .

Basic: How is purity assessed for this compound?

Methodological Answer:

  • HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 10–90% ACN). Aim for >95% purity (retention time consistency).
  • TLC : Hexane/ethyl acetate (3:1) with ninhydrin staining detects free amines.
  • Combined Techniques : Cross-reference NMR integration ratios with HPLC peak areas to identify impurities .

Q. Table 2: Purity Benchmarks from Analogous Reagents

CompoundPurityAnalytical MethodReference
5-tert-Butylbenzoxazole>95.0%HLC
4-Benzyloxyphenylboronic ester>97.0%GC

Advanced: What strategies address contradictory solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Screening : Use a Chemspeed® platform to test 20+ solvent systems (e.g., DMSO, chloroform, ethyl acetate).
  • Co-solvent Systems : For low aqueous solubility, employ PEG-400/water mixtures (e.g., 30:70 ratio).
  • pH-Dependent Studies : Adjust pH to 2–4 (HCl) or 8–10 (NaOH) to exploit zwitterionic behavior. Reference boronate ester solubility trends in .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Ventilation : Handle HCl gas in fume hoods; use gas traps for excess reagent.
  • PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.

Advanced: How can computational modeling aid in reaction optimization?

Methodological Answer:

  • DFT Calculations : Simulate transition states for cyclization steps (e.g., Gaussian 16 with B3LYP/6-31G*).
  • Machine Learning : Train models on similar bicyclic systems to predict optimal temperatures/catalysts.
  • Kinetic Analysis : Use MATLAB or Python to model reaction progress curves and identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.